Octadeca-9,12-dienamide
Overview
Description
Desmosine . Desmosine is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. Desmosine is characterized by its ability to cross-link elastin fibers, contributing to the resilience and elasticity of connective tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of chemical reactions involving the amino acids lysine and its derivatives. The synthetic route typically involves the oxidation of lysine residues followed by a series of condensation reactions to form the cross-linked structure of desmosine. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to facilitate the formation of desmosine.
Industrial Production Methods
Industrial production of desmosine involves the extraction and purification of elastin from natural sources such as animal tissues. The extracted elastin is then subjected to enzymatic or chemical treatments to isolate desmosine. Advanced techniques such as chromatography and mass spectrometry are used to purify and characterize the compound.
Chemical Reactions Analysis
Types of Reactions
Desmosine undergoes various chemical reactions, including:
Oxidation: Desmosine can be oxidized to form different derivatives, which can be used in further chemical studies.
Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of simpler amino acid derivatives.
Substitution: Desmosine can participate in substitution reactions where specific functional groups are replaced with others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving desmosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of desmosine include its oxidized and reduced derivatives, which can be used in further biochemical and structural studies
Scientific Research Applications
Desmosine has a wide range of scientific research applications, including:
Chemistry: Desmosine is studied for its unique cross-linking properties and its role in the structure of elastin
Biology: In biological research, desmosine is used as a biomarker for elastin degradation. Its presence in biological samples can indicate tissue damage or diseases related to connective tissues.
Medicine: Desmosine is explored for its potential therapeutic applications in treating conditions related to elastin degradation, such as emphysema and aneurysms. It is also used in the development of biomaterials for tissue engineering.
Industry: In the industrial sector, desmosine is used in the production of elastic materials and coatings. Its unique properties make it valuable in developing products that require high elasticity and durability.
Mechanism of Action
Desmosine exerts its effects by cross-linking elastin fibers, which enhances the elasticity and resilience of connective tissues. The molecular targets of desmosine include lysine residues in elastin, where it forms covalent bonds through a series of condensation reactions. This cross-linking mechanism is crucial for maintaining the structural integrity and function of elastin-rich tissues.
Comparison with Similar Compounds
Desmosine is unique compared to other similar compounds due to its specific role in elastin cross-linking. Similar compounds include:
Isodesmosine: Another cross-linking amino acid found in elastin, with a similar structure and function to desmosine.
Lysine: A precursor to desmosine, involved in the initial stages of its synthesis.
Hydroxylysine: A derivative of lysine that also participates in cross-linking collagen fibers.
Desmosine stands out due to its specific involvement in elastin, whereas other compounds may have broader roles in different types of connective tissues.
Properties
IUPAC Name |
octadeca-9,12-dienamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859849 | |
Record name | Octadeca-9,12-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3072-13-7 | |
Record name | 9,12-Octadecadienamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3072-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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